![molecular formula C20H22Cl2N2O3S B3505123 N~1~-cyclohexyl-N~2~-(2,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3505123.png)
N~1~-cyclohexyl-N~2~-(2,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide
Übersicht
Beschreibung
N~1~-cyclohexyl-N~2~-(2,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as CDGP, is a compound that has been extensively studied in recent years due to its potential therapeutic applications. CDGP is a small molecule that belongs to the class of glycine receptor antagonists and has been shown to have promising effects in various scientific research applications.
Wirkmechanismus
CDGP acts as an antagonist of the glycine receptor, which is a ligand-gated ion channel that plays a crucial role in the modulation of synaptic transmission in the central nervous system. By blocking the glycine receptor, CDGP inhibits the transmission of excitatory signals, leading to a decrease in neuronal activity.
Biochemical and Physiological Effects
CDGP has been shown to have various biochemical and physiological effects. It has been shown to decrease the release of glutamate, a neurotransmitter that plays a crucial role in the modulation of synaptic transmission. CDGP has also been shown to decrease the activity of NMDA receptors, which are involved in the regulation of synaptic plasticity.
Vorteile Und Einschränkungen Für Laborexperimente
CDGP has several advantages for use in laboratory experiments. It is a small molecule that is easy to synthesize and purify, making it readily available for use in various scientific research applications. However, CDGP has some limitations, such as its low solubility in water, which can make it difficult to administer in some experimental settings.
Zukünftige Richtungen
There are several future directions for the study of CDGP. One area of research is the development of CDGP derivatives with improved pharmacological properties. Another direction is the investigation of the potential therapeutic applications of CDGP in other neurological disorders. Additionally, the study of the mechanism of action of CDGP and its interactions with other neurotransmitter systems is an area of ongoing research.
Conclusion
In conclusion, CDGP is a compound that has been extensively studied for its potential therapeutic applications in various scientific research applications. It acts as an antagonist of the glycine receptor and has been shown to have promising effects in the treatment of various neurological disorders. CDGP has several advantages for use in laboratory experiments, and there are several future directions for its study.
Wissenschaftliche Forschungsanwendungen
CDGP has been extensively studied for its potential therapeutic applications in various scientific research applications. It has been shown to have promising effects in the treatment of various neurological disorders such as epilepsy, neuropathic pain, and schizophrenia. CDGP has also been studied for its potential use as a local anesthetic and as an anti-inflammatory agent.
Eigenschaften
IUPAC Name |
2-[N-(benzenesulfonyl)-2,5-dichloroanilino]-N-cyclohexylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22Cl2N2O3S/c21-15-11-12-18(22)19(13-15)24(28(26,27)17-9-5-2-6-10-17)14-20(25)23-16-7-3-1-4-8-16/h2,5-6,9-13,16H,1,3-4,7-8,14H2,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVHGCJRPLMFCNN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN(C2=C(C=CC(=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22Cl2N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.